molecular formula C21H23NO4S B2444608 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899217-34-6

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2444608
CAS No.: 899217-34-6
M. Wt: 385.48
InChI Key: LPMLIURHUDFORP-UHFFFAOYSA-N
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Description

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as EMPSQ and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of EMPSQ is complex and requires specific conditions to obtain the desired yield.

Scientific Research Applications

Antibacterial Applications

One notable application of compounds structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is in the development of antibacterial agents. The synthesis of a broad-spectrum antibacterial agent, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), utilizes a sulfonylquinolone derivative as a key intermediate. This highlights the potential of sulfonylquinolone derivatives in combating bacterial infections, showcasing their importance in the development of new antibiotics (Hashimoto et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of sulfonylquinolone, similar to this compound, have been employed as fluorescent derivatization reagents for alcohols in high-performance liquid chromatography (HPLC). These compounds exhibit high sensitivity, allowing for the efficient detection of primary and secondary alcohols. Such applications underscore the versatility of sulfonylquinolone derivatives in analytical methodologies, facilitating advanced research and quality control in chemical and pharmaceutical industries (Yoshida et al., 1992).

Antioxidant Studies

Research into the antioxidant properties of sulfonylquinoline derivatives, including those structurally related to this compound, has shown promising results. For instance, studies on ethoxyquin and its analogues demonstrate significant antioxidative capacity, offering insights into the development of new antioxidants that could find applications in food preservation, pharmaceuticals, and potentially in mitigating oxidative stress-related diseases (Kumar et al., 2007).

Chemical Synthesis and Medicinal Chemistry

The diverse chemical reactions and properties of sulfonylquinoline derivatives enable their use in the synthesis of complex molecules with potential medicinal applications. For example, palladium(II) complexes of sulfonylquinoline derivatives have been synthesized and studied for their crystal structure and biological properties, including DNA interaction and cytotoxicity against cancer cell lines. Such research illustrates the potential of these compounds in the development of new therapeutic agents (Ramachandran et al., 2012).

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(5-2)6-11-19(18)22)27(24,25)17-9-7-16(26-3)8-10-17/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMLIURHUDFORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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